Methyl 2-anilinopropanoate
Description
Methyl 2-anilinopropanoate is an organic compound characterized by a propanoate ester backbone substituted with an aniline group at the second carbon position. Its structure combines the ester functional group (RCOOR') with an aromatic amine (aniline), making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
709-80-8 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-anilinopropanoate |
InChI |
InChI=1S/C10H13NO2/c1-8(10(12)13-2)11-9-6-4-3-5-7-9/h3-8,11H,1-2H3 |
InChI Key |
RBAUAHIPDXKQJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-anilinopropanoate can be synthesized through the esterification of 2-anilinopropanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-anilinopropanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-anilinopropanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: 2-anilinopropanoic acid and methanol.
Reduction: 2-anilinopropanol.
Substitution: Various substituted aniline derivatives, depending on the reagents used.
Scientific Research Applications
Methyl 2-anilinopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 2-anilinopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active aniline moiety, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with methyl 2-anilinopropanoate, differing in substituents or backbone configuration:

Key Observations :
- Backbone Variations: this compound’s propanoate backbone contrasts with benzoate (e.g., methyl 2-(2,3-dimethylanilino)benzoate) or diterpene-based esters (e.g., sandaracopimaric acid methyl ester), which influence solubility and metabolic stability .
- Substituent Effects: Bulky or electronegative groups (e.g., dichlorophenoxy in ) enhance bioactivity but may reduce bioavailability.
- Molecular Weight : Derivatives with complex substituents (e.g., herbicide compound in ) exhibit higher molecular weights, impacting their pharmacokinetic profiles.
Physical and Chemical Properties
Data from methyl ester analogs (Table 3 in , GC analysis in , and VOC properties in ) suggest trends:

Chemical Reactivity :
- The anilino group in this compound is prone to electrophilic substitution (e.g., nitration, halogenation), while the ester group may undergo hydrolysis under basic conditions. This contrasts with diterpene esters (e.g., sandaracopimaric acid methyl ester), which are more stable due to their fused cyclic structures .
Q & A
Q. How should researchers address inconsistencies between computational predictions and experimental yields in synthesis optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

